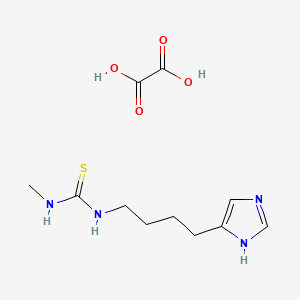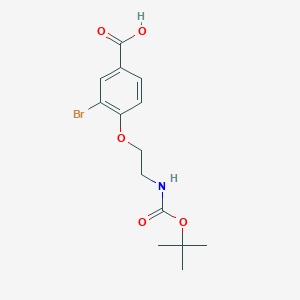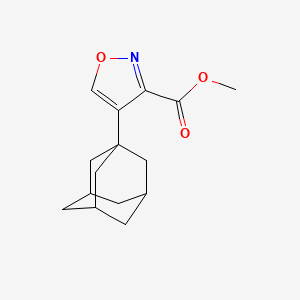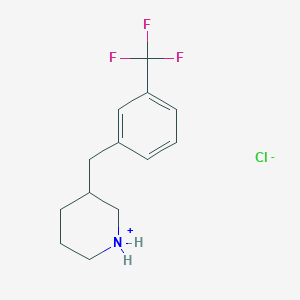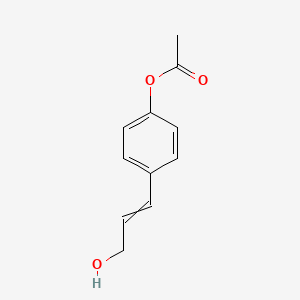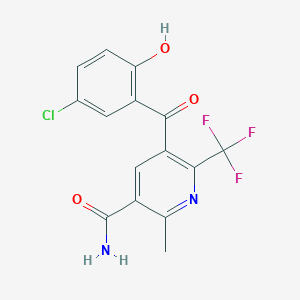![molecular formula C12H13ClO B13717145 7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde is an organic compound that belongs to the class of benzoannulenes This compound is characterized by a chloro substituent at the 7th position and an aldehyde functional group at the 6th position of the benzoannulene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Another approach involves the Friedel-Crafts acylation of 6,7,8,9-tetrahydro-5H-benzo7annulene with a chloroformylating agent, followed by reduction of the resulting intermediate to yield the desired aldehyde.
Industrial Production Methods
Industrial production of 7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde typically involves large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can yield the corresponding methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: 7-Chloro-6,7,8,9-tetrahydro-5H-benzoannulene-6-carboxylic acid.
Reduction: 7-Chloro-6,7,8,9-tetrahydro-5H-benzoannulene-6-methanol.
Substitution: 7-Methoxy-6,7,8,9-tetrahydro-5H-benzoannulene-6-carbaldehyde.
科学的研究の応用
7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one
Uniqueness
7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde functional group on the benzoannulene ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H13ClO |
|---|---|
分子量 |
208.68 g/mol |
IUPAC名 |
7-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde |
InChI |
InChI=1S/C12H13ClO/c13-12-6-5-9-3-1-2-4-10(9)7-11(12)8-14/h1-4,8,11-12H,5-7H2 |
InChIキー |
XSMHCZASEXGJOR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2CC(C1Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


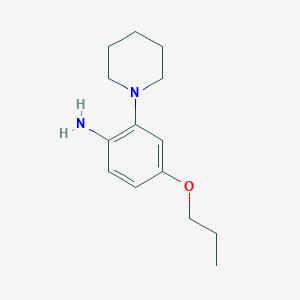
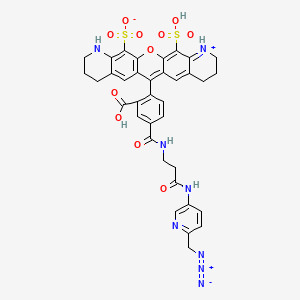
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
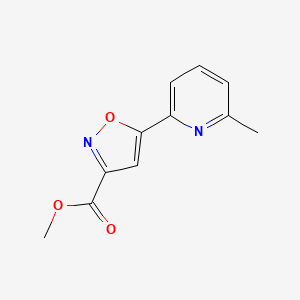
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/no-structure.png)
